molecular formula C7H12ClNO2 B13473485 4-Methylidenepiperidine-2-carboxylicacidhydrochloride

4-Methylidenepiperidine-2-carboxylicacidhydrochloride

Cat. No.: B13473485
M. Wt: 177.63 g/mol
InChI Key: ODVWPVHVDZRIGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-Methylidenepiperidine-2-carboxylicacidhydrochloride involves several steps. One common method includes the reaction of ethyl groups with protonated acetaldehyde, followed by dehydration to form the final product . Another approach involves the use of a chlorine atom or an inorganic acid, leading to ring-opening and subsequent formation of the desired compound . Industrial production methods often employ these synthetic routes due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

4-Methylidenepiperidine-2-carboxylicacidhydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Methylidenepiperidine-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-Methylidenepiperidine-2-carboxylicacidhydrochloride can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, making it valuable for various synthetic and research applications.

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

4-methylidenepiperidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c1-5-2-3-8-6(4-5)7(9)10;/h6,8H,1-4H2,(H,9,10);1H

InChI Key

ODVWPVHVDZRIGW-UHFFFAOYSA-N

Canonical SMILES

C=C1CCNC(C1)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.